3,4-Didehydroreserpine
Overview
Description
3,4-Didehydroreserpine is a derivative of reserpine, an indole alkaloid originally isolated from the roots of Rauvolfia serpentina. Reserpine has been historically used as an antihypertensive and antipsychotic agent. This compound is formed through the oxidation of reserpine and exhibits distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Didehydroreserpine is typically synthesized through the oxidation of reserpine. Common oxidizing agents used in this process include nitrous acid, cerium (IV) sulfate, vanadium pentoxide, periodate ion, and 2-iodoxybenzoate . The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often employed to purify the compound, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Didehydroreserpine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert it back to reserpine or other intermediates.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Nitrous acid, cerium (IV) sulfate, vanadium pentoxide, periodate ion.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation states of the compound.
Reduction: Reserpine and other intermediates.
Substitution: Halogenated derivatives with altered biological activity.
Scientific Research Applications
3,4-Didehydroreserpine has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Explored for potential therapeutic uses in treating hypertension and psychosis.
Industry: Utilized in the development of analytical methods for detecting reserpine and its derivatives.
Mechanism of Action
The mechanism of action of 3,4-Didehydroreserpine involves the inhibition of the ATP/Magnesium pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron. This inhibition leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals, affecting neurotransmission and resulting in its antihypertensive and antipsychotic effects .
Comparison with Similar Compounds
Reserpine: The parent compound, used historically as an antihypertensive and antipsychotic agent.
Deserpidine: Another derivative of reserpine with similar pharmacological properties.
Ajmaline: An indole alkaloid with antiarrhythmic properties.
Uniqueness: 3,4-Didehydroreserpine is unique due to its intense green-yellow fluorescence, which makes it useful in analytical chemistry for detecting reserpine and its derivatives . Its distinct mechanism of action and chemical reactivity also set it apart from other similar compounds.
Properties
IUPAC Name |
methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3/p+1/t18-,22+,27-,28+,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMZXKADPOCNCB-FRNKBNCOSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N2O9+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174299 | |
Record name | 3,4-Didehydroreserpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20370-94-9 | |
Record name | 3,4-Didehydroreserpine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020370949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Didehydroreserpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.